2,4-Dichloro-6-(difluoromethoxy)pyridine
Description
Historical Context of Halogenated Pyridine Derivatives
Halogenated pyridines have played a pivotal role in organic synthesis since the mid-20th century, particularly in the development of herbicides, insecticides, and pharmaceutical precursors. The introduction of chlorine atoms onto the pyridine ring emerged as a key strategy to improve metabolic stability and bioactivity in agrochemicals. For example, chloropyridines such as 2,4-dichloropyridine and its derivatives became foundational building blocks for compounds like chlorpyrifos, a widely used organophosphate insecticide.
The synthesis of halogenated pyridines often involves nucleophilic aromatic substitution or direct chlorination using reagents such as phosphorus oxychloride (POCl₃). A notable example is the preparation of 4,6-dichloropyrimidine, where POCl₃ facilitates the replacement of hydroxyl groups with chlorine atoms under controlled conditions. While this method is effective for pyrimidines, analogous approaches have been adapted for pyridines, albeit with adjustments to account for differences in ring reactivity. The development of regioselective chlorination techniques in the 1990s further expanded the accessibility of polysubstituted pyridines, enabling precise control over substitution patterns.
Table 1: Comparative Analysis of Halogenated Pyridine Derivatives
The structural evolution of halogenated pyridines reflects a balance between synthetic feasibility and functional efficacy. Early efforts focused on mono- and dichlorinated derivatives, but the incorporation of fluorine-containing groups, such as trifluoromethyl (-CF₃) and difluoromethoxy (-OCHF₂), marked a significant advancement in the 2000s. These modifications addressed limitations associated with excessive hydrophobicity or metabolic instability in earlier compounds.
Significance of Difluoromethoxy Substituents in Heterocyclic Chemistry
The difluoromethoxy group (-OCHF₂) has emerged as a critical substituent in modern heterocyclic chemistry due to its unique electronic and steric properties. Unlike traditional methoxy groups (-OCH₃), the replacement of two hydrogen atoms with fluorine atoms introduces strong electron-withdrawing effects, which polarize the aromatic ring and enhance resistance to oxidative degradation. This substituent also improves lipid solubility, facilitating membrane permeability in bioactive molecules.
In the context of 2,4-Dichloro-6-(difluoromethoxy)pyridine, the -OCHF₂ group at the 6-position synergizes with the chlorine atoms at the 2- and 4-positions to create a electron-deficient aromatic system. This electronic profile favors reactions such as Suzuki-Miyaura coupling or nucleophilic displacement, enabling the synthesis of complex derivatives for structure-activity relationship (SAR) studies. For instance, the difluoromethoxy group’s ability to stabilize negative charge through inductive effects makes it amenable to further functionalization via deprotonation or alkylation.
Synthetic Challenges and Innovations
Introducing the difluoromethoxy group onto pyridine rings requires specialized reagents and conditions. One common approach involves the reaction of hydroxylated pyridines with difluoromethylating agents such as sodium chlorodifluoroacetate (ClCF₂COONa) under basic conditions. However, competing side reactions, such as over-fluorination or ring decomposition, necessitate precise temperature and pH control. Advances in flow chemistry have recently improved the scalability of such reactions, enabling the production of gram-scale quantities with minimal byproducts.
The strategic placement of the difluoromethoxy group also influences crystalline packing and intermolecular interactions. X-ray diffraction studies of related compounds, such as 2,4-Dichloro-3-difluoromethoxy-6-(trifluoromethyl)pyridine, reveal that fluorine atoms participate in weak C–F···H–C hydrogen bonds, which can affect solubility and melting points. These insights guide the design of pyridine-based ligands or catalysts with tailored physical properties.
Properties
Molecular Formula |
C6H3Cl2F2NO |
|---|---|
Molecular Weight |
213.99 g/mol |
IUPAC Name |
2,4-dichloro-6-(difluoromethoxy)pyridine |
InChI |
InChI=1S/C6H3Cl2F2NO/c7-3-1-4(8)11-5(2-3)12-6(9)10/h1-2,6H |
InChI Key |
APXQDNNJADNSJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1OC(F)F)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(difluoromethoxy)pyridine typically involves the introduction of chlorine and difluoromethoxy groups to the pyridine ring. One common method involves the reaction of 2,4-dichloropyridine with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution .
Industrial Production Methods
Industrial production of 2,4-Dichloro-6-(difluoromethoxy)pyridine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-(difluoromethoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: The major product is the corresponding N-oxide.
Reduction Reactions: Products include partially or fully dechlorinated pyridines
Scientific Research Applications
2,4-Dichloro-6-(difluoromethoxy)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antifungal and antibacterial properties.
Industry: The compound is used in the production of agrochemicals and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(difluoromethoxy)pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. The presence of chlorine and difluoromethoxy groups enhances its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Below is a comparative analysis of key structural analogs (Table 1):
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| 2,4-Dichloro-6-(difluoromethoxy)pyridine | C₆H₃Cl₂F₂NO | 242.01* | 2-Cl, 4-Cl, 6-OCHF₂ | High lipophilicity, moderate reactivity |
| 2,4-Dichloro-6-(trichloromethyl)pyridine | C₆H₂Cl₅N | 283.26 | 2-Cl, 4-Cl, 6-CCl₃ | Highly reactive, toxic (GHS Category 2) |
| Penclomedine (3,5-dichloro-2,4-dimethoxy-6-(trichloromethyl)pyridine) | C₉H₅Cl₅NO₂ | 394.31 | 2-OCH₃, 4-OCH₃, 6-CCl₃ | Anticancer activity, low oral bioavailability (2%) |
| 2,4-Dichloro-6-(4-methoxyphenyl)pyridine | C₁₂H₉Cl₂NO | 254.11 | 2-Cl, 4-Cl, 6-(4-OCH₃-C₆H₄) | Steric hindrance limits reactivity |
| 4-(Difluoromethyl)-3-fluoro-2-methoxy-6-(trifluoromethoxy)pyridine | C₈H₅F₆NO₂ | 261.12 | 2-OCH₃, 4-CF₂H, 6-OCF₃ | Enhanced metabolic stability, high electronegativity |
*Calculated based on atomic masses.
Research Findings and Implications
Synthetic Flexibility : The difluoromethoxy group in 2,4-Dichloro-6-(difluoromethoxy)pyridine offers a versatile handle for introducing diverse functionalities, as seen in patent-derived synthetic routes for morpholine derivatives .
Metabolic Stability : Fluorinated substituents (e.g., -OCHF₂, -CF₃) reduce susceptibility to cytochrome P450 metabolism compared to chlorinated analogs, enhancing drug candidate viability .
Toxicity Trade-offs : While trichloromethyl groups enhance reactivity, they also increase toxicity, underscoring the advantage of difluoromethoxy in balancing reactivity and safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
